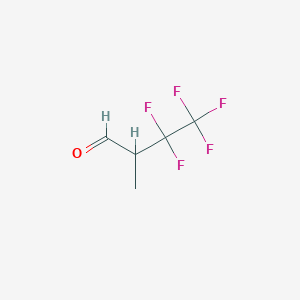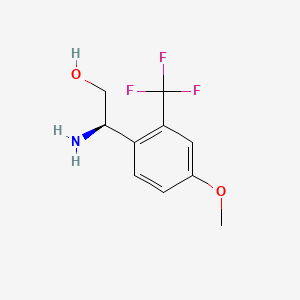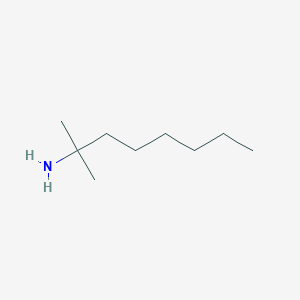
3,3,4,4,4-Pentafluoro-2-methylbutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4,4-Pentafluoro-2-methylbutanal: is an organic compound with the molecular formula C5H5F5O . It is a fluorinated aldehyde, characterized by the presence of five fluorine atoms and a methyl group attached to a butanal backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,4-Pentafluoro-2-methylbutanal typically involves the fluorination of 2-methylbutanal. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to avoid over-fluorination or decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 3,3,4,4,4-Pentafluoro-2-methylbutanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Major Products Formed:
Oxidation: 3,3,4,4,4-Pentafluoro-2-methylbutanoic acid.
Reduction: 3,3,4,4,4-Pentafluoro-2-methylbutanol.
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
3,3,4,4,4-Pentafluoro-2-methylbutanal has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of fluorinated organic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms
Mecanismo De Acción
The mechanism of action of 3,3,4,4,4-Pentafluoro-2-methylbutanal involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions with biological molecules. For example, the fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact more readily with lipid membranes. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to various biological effects .
Comparación Con Compuestos Similares
3,3,4,4,4-Pentafluoro-2-methylbutanoic acid: The oxidized form of 3,3,4,4,4-Pentafluoro-2-methylbutanal.
3,3,4,4,4-Pentafluoro-2-methylbutanol: The reduced form of this compound.
3,3,4,4,4-Pentafluoro-2-methylbutan-2-ol: A related compound with a hydroxyl group at the second carbon position.
Uniqueness: this compound is unique due to its specific arrangement of fluorine atoms and the presence of an aldehyde group. This combination of features imparts distinct chemical properties, such as high reactivity and the ability to participate in a wide range of chemical reactions. Additionally, the presence of multiple fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications .
Propiedades
Número CAS |
111160-49-7 |
|---|---|
Fórmula molecular |
C5H5F5O |
Peso molecular |
176.08 g/mol |
Nombre IUPAC |
3,3,4,4,4-pentafluoro-2-methylbutanal |
InChI |
InChI=1S/C5H5F5O/c1-3(2-11)4(6,7)5(8,9)10/h2-3H,1H3 |
Clave InChI |
DKHFPSFEJWWBMM-UHFFFAOYSA-N |
SMILES canónico |
CC(C=O)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B13599168.png)
amine](/img/structure/B13599175.png)

![2-Azaspiro[3.3]heptane-2-carboxamide](/img/structure/B13599191.png)


![3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile](/img/structure/B13599207.png)







